![molecular formula C12H20O5 B13392542 (1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a hexose deoxy sugar. This compound is often used as a protective group in carbohydrate chemistry due to its ability to form stable acetonide structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of an acetonide group, which protects the hydroxyl groups of the sugar . The reaction conditions often include:
Reagents: Fucose, acetone, acid catalyst (e.g., sulfuric acid)
Conditions: Dry acetone, controlled temperature, and inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely include:
Bulk reagents: High-purity fucose and acetone
Catalysts: Industrial-grade sulfuric acid
Equipment: Large reactors with temperature and atmosphere control
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetonide groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Various nucleophiles in the presence of catalysts like sodium iodide or nickel dichloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is used in various scientific research applications:
Chemistry: As a protective group in carbohydrate synthesis, it helps in the selective modification of sugars.
Biology: Used in the study of metabolic pathways involving fucose and its derivatives.
Industry: Used in the synthesis of complex carbohydrates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose involves its role as a protective group. By forming stable acetonide structures, it protects the hydroxyl groups of sugars from unwanted reactions. This allows for selective reactions at other positions on the sugar molecule. The molecular targets include hydroxyl groups on the sugar, and the pathways involved are those related to carbohydrate synthesis and modification .
Comparación Con Compuestos Similares
Similar Compounds
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: Similar in structure but derived from galactose instead of fucose.
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene derivative but derived from glucose.
Uniqueness
1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is unique due to its derivation from fucose, a deoxy sugar, which imparts different chemical properties compared to other hexoses. This uniqueness makes it particularly useful in specific synthetic applications where the properties of fucose are desired.
Propiedades
IUPAC Name |
4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)

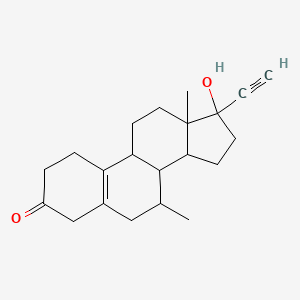
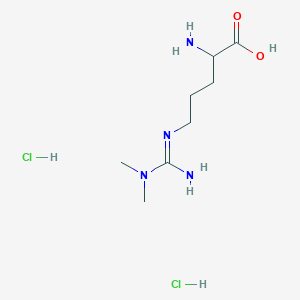
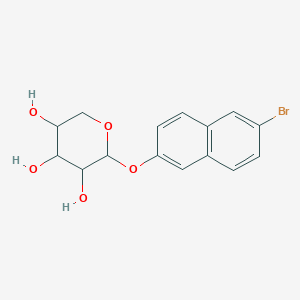

![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

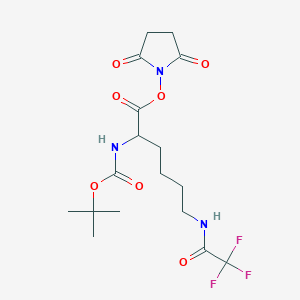
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
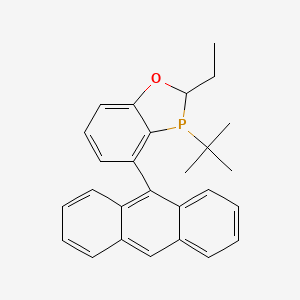
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
